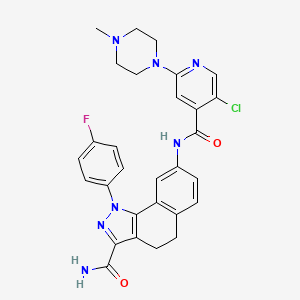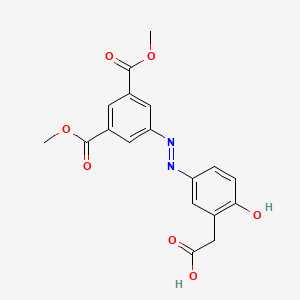
Nomifensine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nomifensine maleate is a chemical compound known for its role as a norepinephrine-dopamine reuptake inhibitor. This compound increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters . It was developed in the 1960s by Hoechst AG (now Sanofi-Aventis) and was marketed under the trade names Merital and Alival . This compound was primarily used as an antidepressant but was withdrawn from the market in the 1980s due to safety concerns .
Preparation Methods
Nomifensine maleate can be synthesized through a series of chemical reactions involving the formation of the isoquinoline ring system. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Ring: The synthesis begins with the formation of the isoquinoline ring system through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.
Reduction and Functionalization: The resulting intermediate is then reduced and functionalized to introduce the necessary substituents on the isoquinoline ring.
Formation of the Maleate Salt: The final step involves the reaction of the base compound with maleic acid to form the maleate salt.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nomifensine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the isoquinoline ring.
Substitution: this compound can undergo substitution reactions, where specific substituents on the ring system are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nomifensine maleate has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine and dopamine reuptake inhibition.
Biology: Research involving this compound focuses on its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: Although withdrawn from the market, this compound is still used in research to understand its antidepressant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and Parkinson’s disease
Mechanism of Action
Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is achieved by blocking the dopamine and norepinephrine reuptake transporters . The increased availability of norepinephrine and dopamine enhances neurotransmission and contributes to the compound’s antidepressant effects. The molecular targets involved in this mechanism include the sodium-dependent noradrenaline transporter and the sodium-dependent dopamine transporter .
Comparison with Similar Compounds
Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include:
Tametraline: Another norepinephrine-dopamine reuptake inhibitor, but with different pharmacokinetic properties.
Bupropion: A norepinephrine-dopamine reuptake inhibitor used as an antidepressant and smoking cessation aid.
Methylphenidate: Primarily used to treat ADHD, it also inhibits the reuptake of norepinephrine and dopamine.
Compared to these compounds, this compound was found to be less sedative and had fewer anticholinergic effects . its potential for causing hemolytic anemia led to its withdrawal from the market .
Properties
CAS No. |
32795-47-4 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
GEOCVSMCLVIOEV-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
32795-47-4 24524-90-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
24526-64-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)







